![molecular formula C14H17N5O B2830456 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide CAS No. 1797250-25-9](/img/structure/B2830456.png)
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds like DMAP involves a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . Another compound, 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), is synthesized via Knoevenagel condensation reaction followed by metathesization reaction .Chemical Reactions Analysis
The chemical reactions involving related compounds like DMAP include esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like DMAP include a molar mass of 122.17 g/mol, a white solid appearance, a melting point of 110 to 113 °C, and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications
Nonlinear Optical Materials
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide: (referred to as DAST) is an important nonlinear optical material. Its unique structure allows it to exhibit second-order nonlinear optical effects, making it valuable for applications such as frequency conversion, optical modulation, and signal processing. Researchers have explored DAST-based devices for efficient frequency doubling and parametric amplification in the terahertz range .
Terahertz Sensing
DAST’s sensitivity to terahertz radiation makes it suitable for terahertz spectroscopy and imaging. Its ability to interact with terahertz waves enables the detection of molecular vibrations, structural changes, and material properties. Researchers have investigated DAST-based sensors for non-destructive testing, security screening, and biomedical imaging .
Composite Films
To enhance DAST’s practical applications, researchers have developed composite films by incorporating one-dimensional carbon nanotubes (CNTs). These films combine the unique properties of both materials. The addition of CNTs significantly improves electrical conductivity and optical response across a broad spectrum—from visible light to terahertz. Optimal composite films with medium CNT content (around 6.7 wt%) have been identified for detector applications .
Antibacterial and Antibiofilm Activity
While not extensively studied, computational analyses have explored the antibacterial properties of related nicotinamide derivatives. Although not specific to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide , these studies provide insights into the broader class of compounds. For example, derivatives like 2-chloro-N-(2-chlorophenyl)nicotinamide and N-(2-bromophenyl)-2-chloronicotinamide have been investigated for their antibacterial and antibiofilm effects .
Synthesis and Purification
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide involves condensation and ion exchange reactions. The compound can be efficiently synthesized from 4-methyl-N-methyl pyridinium tosylate, 4-N,N-dimethylamino-benzaldehyde, and silver p-toluenesulfonate .
Mechanism of Action
The mechanism of action of related compounds like 1-Methylnicotinamide involves the regulation of thrombolytic and inflammatory processes in the cardiovascular system . It inhibits platelet-dependent thrombosis through a mechanism involving cyclooxygenase-2 and prostacyclin and increases nitric oxide bioavailability in the endothelium .
Safety and Hazards
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-7-13(19(2)3)18-12(17-10)9-16-14(20)11-5-4-6-15-8-11/h4-8H,9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTJFRPTJHOXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CN=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide |
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